molecular formula C14H14O4 B1596758 Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate CAS No. 624722-15-2

Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate

Cat. No.: B1596758
CAS No.: 624722-15-2
M. Wt: 246.26 g/mol
InChI Key: PUNFRYALCFFYAM-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate and its derivatives have significant applications in catalysis and synthetic chemistry. For instance, 2-Methoxynaphthalene, a closely related compound, is crucial in the production of naproxen, a widely used non-steroidal anti-inflammatory drug. Research by Yadav and Salunke (2013) highlighted the use of dimethyl carbonate as a greener methylation agent in the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, showcasing an environmentally friendly approach to synthesizing key intermediates in drug production. The study also developed a kinetic model following zero-order kinetics based on the Langmuir–Hinshelwood–Hougen–Watson mechanism, indicating strong adsorption of reactants with an apparent activation energy of 32.3 kcal/mol (Yadav & Salunke, 2013).

Structural and Biological Studies

Research on metal complexes with naphthalene-based acetic acids as ligands, including derivatives similar to this compound, has been conducted to understand their structural features and biological activities. Lazou, Perontsis, and Psomas (2023) reviewed the coordination compounds of various naphthalene-based acetic acids, discussing their structural features, spectroscopic and physicochemical properties, and potential biological activities. This research provides insights into the versatility of naphthalene-based compounds in forming complexes that could have varied applications in medicinal chemistry (Lazou, Perontsis, & Psomas, 2023).

Synthetic Techniques and Methodologies

The synthesis of related compounds, such as methyl 1-naphthylacetate, underlines the development of novel synthetic methodologies. Chen He-lian (2006) synthesized methyl 1-naphthylacetate using 1-naphthylene acetic acid and methanol with NKC-9 resin as a catalyst under microwave irradiation, achieving an 80.48% yield. This study exemplifies the continuous evolution of synthetic methods towards more efficient and environmentally benign processes, highlighting the relevance of this compound and its derivatives in modern synthetic chemistry (Chen He-lian, 2006).

Chemical Modifications and Derivatives

Further, the chemical modifications and creation of derivatives from naphthalene-based compounds, including this compound, serve as a basis for new materials and chemical reagents. For example, the synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic acid by Kimberly Chinea and A. K. Banerjee (2015) through a series of steps starting from 2-Acetyl-1-hydroxynaphthalene illustrates the complex chemical transformations that these compounds can undergo, leading to new compounds with potentially novel applications (Chinea & Banerjee, 2015).

Properties

IUPAC Name

methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-13(14(16)18-2)12-10-6-4-3-5-9(10)7-8-11(12)15/h3-8,13,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFRYALCFFYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC2=CC=CC=C21)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377295
Record name Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624722-15-2
Record name Methyl 2-hydroxy-α-methoxy-1-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624722-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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